10,12-Hexadecadien-1-ol, acetate, (Z,E)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

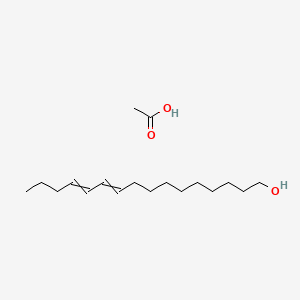

10,12-Hexadecadien-1-ol, acetate, (Z,E)- is a chemical compound with the molecular formula C18H32O2 and a molecular weight of 280.4455 . It is also known by other names such as (10Z,12Z)-10,12-Hexadecadien-1-yl acetate and Z,Z-10,12-Hexadecadien-1-ol acetate. This compound is characterized by its unique structure, which includes a long hydrocarbon chain with two double bonds and an acetate group.

Métodos De Preparación

The synthesis of 10,12-Hexadecadien-1-ol, acetate, (Z,E)- typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as long-chain alkenes or alcohols.

Reaction Conditions:

Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Análisis De Reacciones Químicas

10,12-Hexadecadien-1-ol, acetate, (Z,E)- undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

10,12-Hexadecadien-1-ol, acetate is classified as a long-chain fatty alcohol and acetate with the molecular formula C18H32O2 and a molecular weight of approximately 280.45 g/mol. Its structure features two double bonds located at the 10th and 12th positions of the carbon chain, contributing to its unique biological activity.

Pest Control

One of the primary applications of 10,12-Hexadecadien-1-ol, acetate is its use as a sex pheromone in pest management. It is particularly effective in attracting male moths in species such as the silk moth (Bombyx mori). The compound serves as a lure in traps for monitoring pest populations and reducing crop damage .

Case Study: Moth Attraction

In studies conducted on various moth species, including Manduca sexta, it was demonstrated that the presence of this compound significantly increased male attraction rates in controlled environments. This has implications for developing environmentally friendly pest control strategies that minimize chemical pesticide use .

Pharmaceutical Research

Recent studies have indicated potential therapeutic applications for 10,12-Hexadecadien-1-ol, acetate due to its bioactive properties. It has been identified in the context of natural product synthesis and may play a role in developing new pharmacological agents .

Case Study: Bioactive Compound Analysis

In an analysis of extracts from Benincasa hispida (white pumpkin) and Cucurbita moschata (pumpkin), 10,12-Hexadecadien-1-ol, acetate was one of the key compounds identified with notable biological activity. The extracts were evaluated for their pharmacological potential using gas chromatography-mass spectrometry techniques .

Comparative Analysis of Isomers

The effectiveness of 10,12-Hexadecadien-1-ol, acetate can vary significantly based on its stereochemistry. Research has shown that different geometric isomers can exhibit distinct biological activities. For instance:

| Isomer Type | Biological Activity |

|---|---|

| (Z,E) | High attraction rate in moths |

| (E,Z) | Moderate attraction rate |

| (E,E) | Low attraction rate |

This table highlights the importance of stereochemistry in pheromone signaling and its implications for pest control strategies .

Mecanismo De Acción

The mechanism of action of 10,12-Hexadecadien-1-ol, acetate, (Z,E)- involves its interaction with specific molecular targets and pathways. For example, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses . The acetate group may also play a role in modulating the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

10,12-Hexadecadien-1-ol, acetate, (Z,E)- can be compared with other similar compounds, such as:

11-Hexadecen-1-ol, acetate, (Z)-: This compound has a similar structure but with a different position of the double bonds.

10,12-Hexadecadien-1-ol: The non-acetate version of the compound, which lacks the acetate group.

Z,Z-10,12-Hexadecadien-1-ol acetate: Another stereoisomer with different double bond configurations.

The uniqueness of 10,12-Hexadecadien-1-ol, acetate, (Z,E)- lies in its specific double bond configuration and the presence of the acetate group, which confer distinct chemical and biological properties .

Actividad Biológica

10,12-Hexadecadien-1-ol, acetate, (Z,E)- is a long-chain fatty alcohol and acetate that has garnered attention for its biological activities, particularly in the field of pheromone signaling in insects. This compound, with the molecular formula C18H32O2 and a molecular weight of 280.4455, plays a significant role in chemical communication among various insect species, especially moths.

The compound is characterized by its unique structural features, which include two double bonds and an acetate group. These features are critical to its biological function as a pheromone. The synthesis of 10,12-Hexadecadien-1-ol, acetate can be achieved through various methods involving long-chain alkenes or alcohols, often utilizing catalysts to enhance yield and purity.

As a pheromone, 10,12-Hexadecadien-1-ol, acetate interacts with olfactory receptors in insects. This interaction triggers specific behavioral responses essential for mating and reproduction. The stereochemistry of the compound is crucial; variations can significantly alter its biological activity .

Biological Activities

Research has highlighted several biological activities associated with 10,12-Hexadecadien-1-ol, acetate:

- Pheromone Activity : It is primarily recognized as a sex pheromone in species such as the silk moth (Bombyx mori), facilitating mate attraction .

- Insect Behavior Modification : Studies have shown that this compound can influence mating behaviors and other reproductive activities in insects .

- Potential Therapeutic Applications : Ongoing research is exploring its potential as a precursor for bioactive molecules that may have medicinal applications .

Study on Pheromone Efficacy

A study conducted on Bombyx mori demonstrated that 10,12-Hexadecadien-1-ol, acetate effectively attracted male moths at concentrations as low as 10−3 µg/mL. The compound's structural integrity was essential for its pheromonal activity, with specific configurations yielding higher attraction rates .

Comparative Analysis with Other Compounds

A comparative analysis involving similar compounds revealed that 10,12-Hexadecadien-1-ol (non-acetate version) exhibited reduced efficacy in attracting male moths compared to its acetate derivative. This highlights the importance of the acetate group in enhancing biological activity .

Table 1: Biological Activity Comparison of Hexadecadienyl Compounds

| Compound | Molecular Formula | Pheromone Activity | Efficacy (µg/mL) |

|---|---|---|---|

| 10,12-Hexadecadien-1-ol, acetate | C18H32O2 | Yes | 10−3 |

| 10,12-Hexadecadien-1-ol | C16H30O | Limited | 10−2 |

| Z,Z-10,12-Hexadecadien-1-ol acetate | C18H32O2 | Yes | 5×10−4 |

Propiedades

IUPAC Name |

acetic acid;hexadeca-10,12-dien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h4-7,17H,2-3,8-16H2,1H3;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQSMWLIDGYVIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CCCCCCCCCCO.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10803948 |

Source

|

| Record name | Acetic acid--hexadeca-10,12-dien-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10803948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63025-06-9 |

Source

|

| Record name | Acetic acid--hexadeca-10,12-dien-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10803948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.